

Comparative Structure-Activity Relationship Guide: Analogs of 2,4-Dihydroxyphenylacetylasparagine

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 2,4-Dihydroxyphenylacetylasparagine |
| Cat. No.: | B055432 |

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to **2,4-Dihydroxyphenylacetylasparagine**. Due to a lack of direct SAR studies on analogs of **2,4-Dihydroxyphenylacetylasparagine**, this document focuses on key structural motifs of the target molecule: the 2,4-dihydroxyphenyl group, the acetyl linker, and the asparagine moiety. By examining the SAR of related compound classes, we can infer potential strategies for the design of novel bioactive molecules.

Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid: Antimicrobial and Antiproliferative Activities

A series of twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were synthesized and evaluated for their antimicrobial and antiproliferative activities. The core structure combines a 2,4-dihydroxybenzoyl moiety with a hydrazone linker, offering insights into the importance of the 2,4-dihydroxy substitution pattern for biological activity.

Data Presentation

| Compound ID | R Group | MIC (μ g/mL) vs. S. aureus ATCC 43300 (MRSA) | IC50 (μ M) vs. LN-229 (Glioblastoma) |
|-------------|----------------------------|---|---|
| 18 | 2-hydroxy-3,5-diiodophenyl | 3.91 | - |
| 9 | 4-diethylaminophenyl | 15.62 | - |
| 21 | 4-nitrophenyl | - | 0.77 |
| 2 | 2-hydroxyphenyl | >1000 | - |
| 10 | 3-bromophenyl | 125 | - |
| 11 | 3-bromo-4-hydroxyphenyl | 62.5 | - |
| 17 | 2,4-dichlorophenyl | 250 | - |

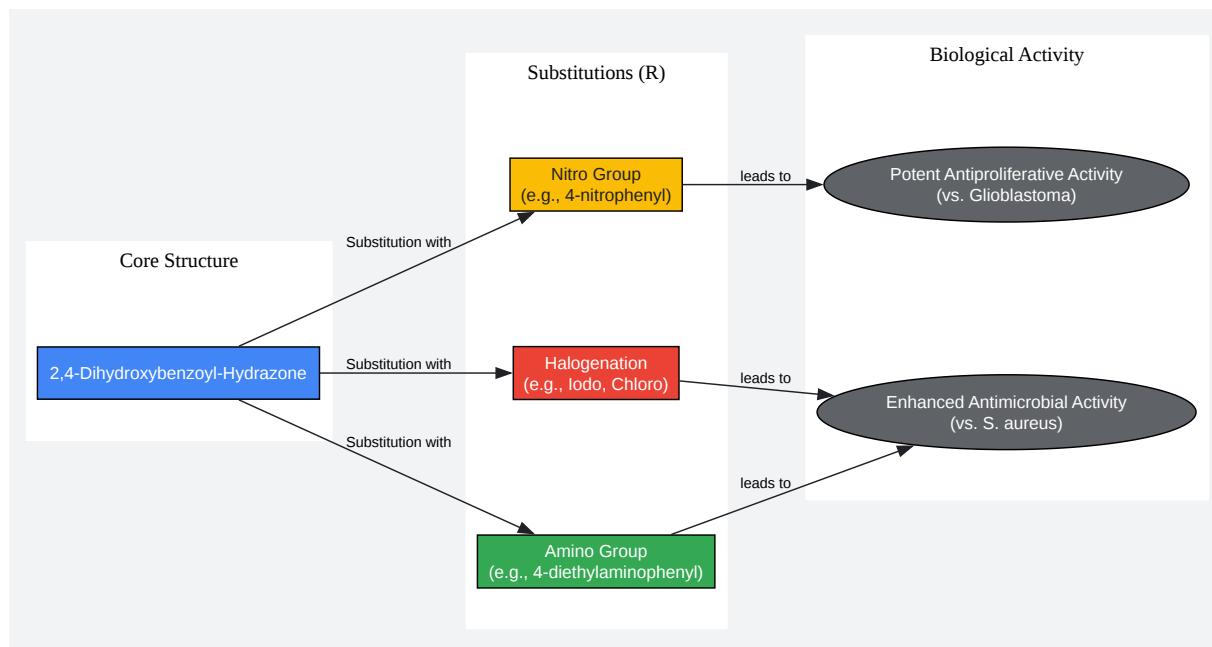
Data extracted from a study on hydrazide–hydrazones of 2,4-dihydroxybenzoic acid.[\[1\]](#)

Experimental Protocols

Antimicrobial Activity Assay: The antimicrobial activity was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Antiproliferative Activity Assay: The antiproliferative activity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (769-P, HepG2, H1563, and LN-229) and a reference cell line (HEK-293) were treated with the compounds for 72 hours. The IC50 value, the concentration of compound that inhibits 50% of cell growth, was calculated.

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Caption: SAR of 2,4-dihydroxybenzoic acid hydrazones.

2,4-Dihydroxyacetophenone Derivatives as Phosphodiesterase Inhibitors

A series of bis-Schiff bases derived from 2,4-dihydroxyacetophenone were synthesized and evaluated for their inhibitory activity against phosphodiesterase-1 (PDE-1) and -3 (PDE-3). This class of compounds highlights the potential of the 2,4-dihydroxyphenyl moiety in the context of enzyme inhibition.

Data Presentation

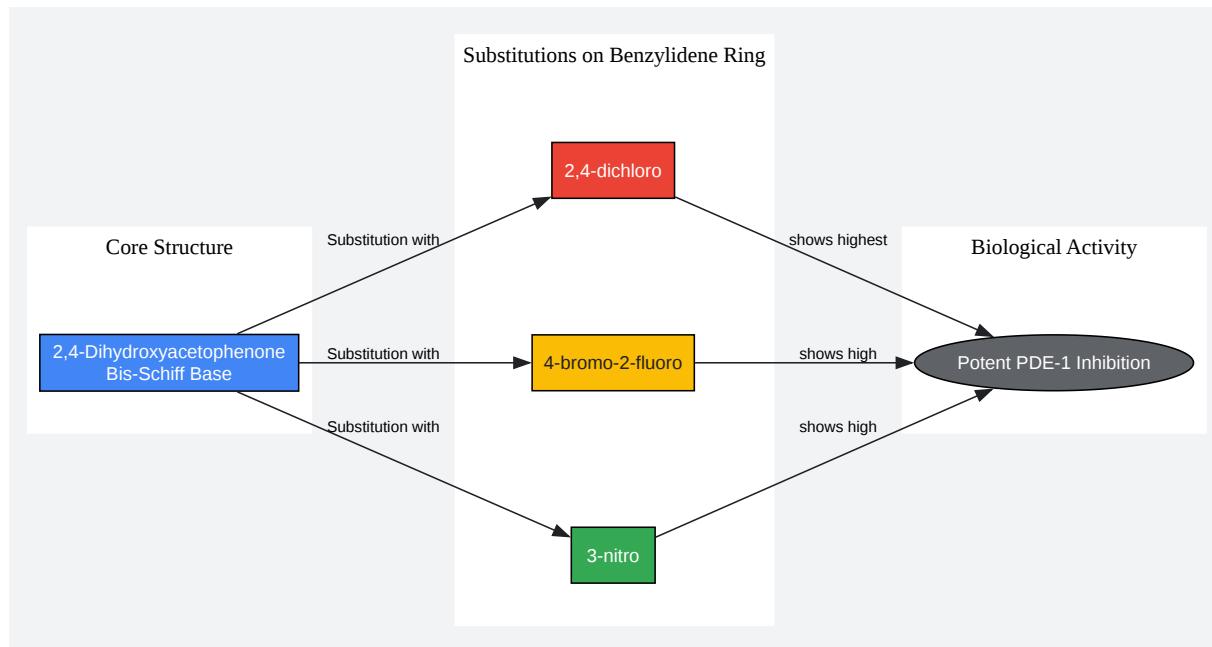
| Compound ID | R Group | IC50 (µM) vs. PDE-1 |
|-------------|-----------------------------|---------------------|
| 5 | 2,4-dichlorobenzylidene | 0.05 ± 0.11 |
| 4 | 4-bromo-2-fluorobenzylidene | 0.08 ± 0.01 |
| 6 | 3-nitrobenzylidene | 0.12 ± 0.02 |
| Standard | Suramin | 8.02 ± 1.03 |

Data extracted from a study on 2,4-dihydroxyacetophenone derivatives.[\[2\]](#)

Experimental Protocols

Phosphodiesterase Inhibition Assay: The in vitro inhibitory activity of the synthesized compounds against PDE-1 and PDE-3 was determined using a standard two-step enzymatic assay. The method involves the hydrolysis of cAMP or cGMP by phosphodiesterase, followed by the conversion of the resulting 5'-AMP or 5'-GMP to adenosine or guanosine and inorganic phosphate by a 5'-nucleotidase. The amount of inorganic phosphate produced is then quantified colorimetrically.

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Caption: SAR of 2,4-dihydroxyacetophenone derivatives.

N-Acyl Asparagine Analogs: Anticancer Activity

A series of N4-substituted asparagine analogs were synthesized and evaluated for their ability to inhibit the growth of L5178Y leukemia cell cultures, which are dependent on an external source of L-asparagine. This provides insights into how modifications of the asparagine side chain can impact biological activity.

Data Presentation

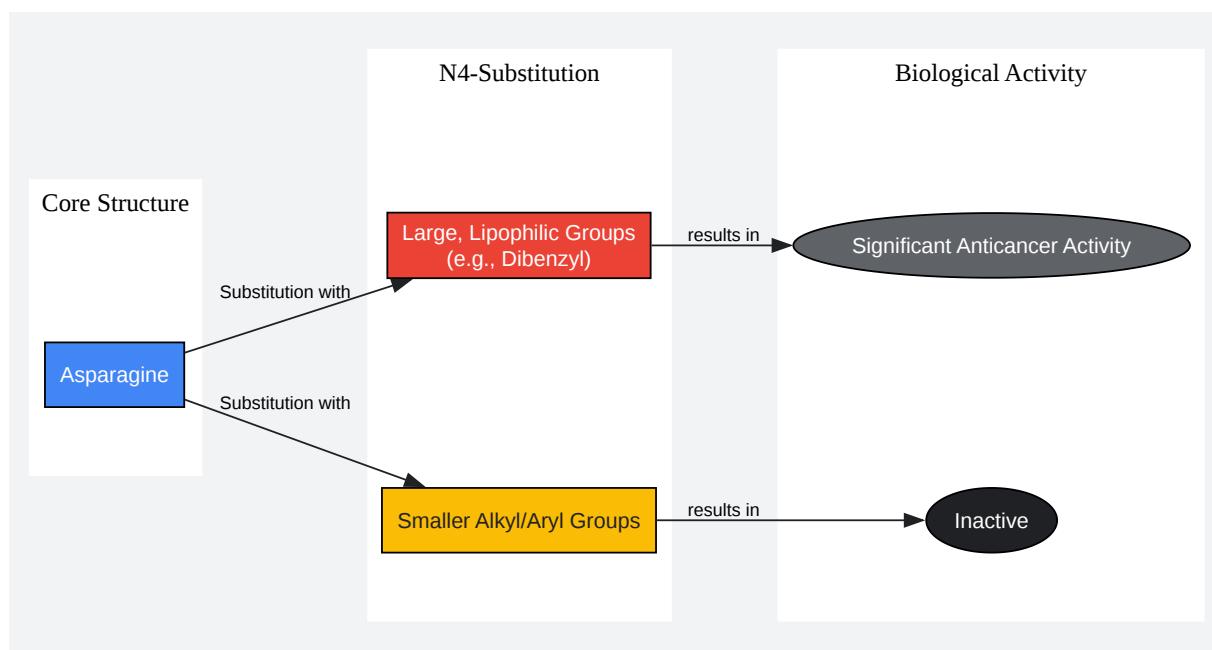
| Compound | N4-Substituent | Activity vs. L5178Y Leukemia Cells |
|------------------------|--------------------------------------|------------------------------------|
| N,N-dibenzylasparagine | Dibenzyl | Significant growth inhibition |
| Other analogs | Various primary and secondary amines | No significant activity |

Data extracted from a study on the synthesis and anticancer activity of asparagine analogs.[\[3\]](#)

Experimental Protocols

Cell Growth Inhibition Assay: L5178Y leukemia cells were cultured in a medium containing the test compounds at various concentrations. Cell growth was monitored over a period of time, and the concentration of the compound required to inhibit cell growth by 50% (IC₅₀) was determined.

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Caption: SAR of N-acyl asparagine analogs.

Hydroxyphenylacetic Acid Derivatives: Antioxidant Activity

The antioxidant activity of various hydroxyphenylacetic acid derivatives was evaluated, providing a basis for understanding the contribution of the number and position of hydroxyl

groups on the phenylacetic acid core to free radical scavenging.

Data Presentation

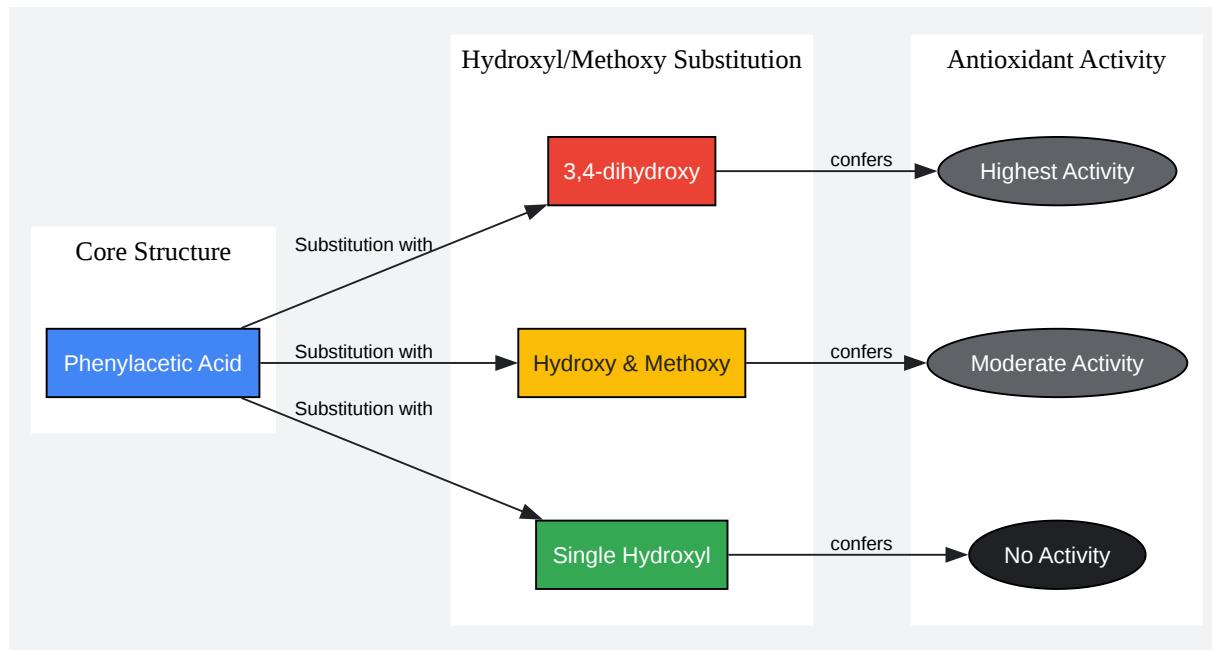
| Compound | Structure | IC50 (μ M) - DPPH Radical Scavenging |
|--|-------------------------|---|
| 3,4-dihydroxyphenylacetic acid | 3,4-dihydroxy | 12.5 \pm 0.2 |
| 3,5-dimethoxy-4-hydroxyphenylacetic acid | 4-hydroxy-3,5-dimethoxy | 25.8 \pm 1.2 |
| 4-hydroxy-3-methoxyphenylacetic acid | 4-hydroxy-3-methoxy | 56.8 \pm 1.6 |
| 3-hydroxy-4-methoxyphenylacetic acid | 3-hydroxy-4-methoxy | 59.7 \pm 3.3 |
| 4-hydroxyphenylacetic acid | 4-hydroxy | No activity |

Data extracted from a study on the synthesis and antioxidant activity of hydroxyphenylacetic acid derivatives.[\[4\]](#)

Experimental Protocols

DPPH Radical Scavenging Assay: The antioxidant activity was determined by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The decrease in absorbance at 517 nm was monitored, and the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was calculated.

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Caption: SAR of hydroxyphenylacetic acid derivatives.

Conclusion

While direct structure-activity relationship studies on **2,4-Dihydroxyphenylacetylasparagine** analogs are not currently available in the public domain, this guide provides valuable comparative insights by examining related chemical scaffolds. The presented data suggests that the 2,4-dihydroxyphenyl moiety is a promising pharmacophore for antimicrobial, antiproliferative, and enzyme inhibitory activities. Furthermore, modifications to the asparagine side chain with bulky, lipophilic groups can lead to significant anticancer effects. The antioxidant potential is strongly influenced by the number and position of hydroxyl groups on the phenylacetic acid core. These findings offer a rational basis for the future design and synthesis of novel **2,4-Dihydroxyphenylacetylasparagine** analogs with potential therapeutic applications. Further research is warranted to explore the synergistic effects of combining these favorable structural features into a single molecular entity.

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